The synthesis of AP39 involves the coupling of triphenylphosphonium with a dithiolethione moiety through an aliphatic linker. The process typically includes several steps:
The resulting compound, AP39, has been characterized using various spectroscopic methods to confirm its structure and purity.
AP39's molecular structure can be represented as follows:
The structure features:
This unique structural composition allows AP39 to efficiently deliver hydrogen sulfide to mitochondria, thereby enhancing its biological effects .
AP39 undergoes several significant chemical reactions upon administration:
These reactions highlight AP39's dual role as both a protective agent against oxidative stress and a modulator of mitochondrial function.
AP39's mechanism of action primarily revolves around its ability to donate hydrogen sulfide selectively to mitochondria. This process involves:
Studies have shown that AP39 can enhance ATP production while reducing reactive oxygen species generation, thus promoting cell survival under stress conditions .
AP39 has several promising applications in scientific research and potential therapeutic contexts:
AP39 (Chemical name: (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide) features a meticulously designed tripartite structure that enables its mitochondria-specific action:
This molecular architecture yields a compound with a molecular weight of 721.77 g/mol (C37H38BrO2PS3) and a distinctive orange-to-red crystalline appearance. Its chemical behavior follows a concentration-dependent dichotomy: stimulatory effects on bioenergetics at 30-100 nM, transitioning to inhibition at ≥300 nM concentrations. This property necessitates precise dosing in experimental applications [9] [10].
Table 1: Fundamental Chemical Identifiers of AP39
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1429061-80-2 (or 1429173-57-8 in some sources) |
Molecular Formula | C37H38BrO2PS3 |
IUPAC Name | (10-oxo-10-[4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy]decyl)triphenylphosphonium bromide |
Critical Structural Motifs | Triphenylphosphonium cation, dithiolethione, decyl linker |
Solubility Characteristics | Soluble in DMSO (100 mg/mL); requires protective storage at -20°C |
The rational design of AP39 emerged from successive generations of H2S donors, each addressing limitations of prior technologies:
The conceptual breakthrough came through collaborative work between pharmacology and synthetic chemistry teams, notably the Whiteman-Wood group, who recognized that TPP+ conjugation could exploit the -60 to -180 mV membrane potential across mitochondrial inner membranes. This electrochemical gradient drives the electrophoretic accumulation of lipophilic cations like TPP+, delivering attached cargo molecules to the organelle interior [9] [10].
Table 2: Evolution of H2S Donors Culminating in AP39
Generation | Representative Compounds | Key Advantages | Critical Limitations |
---|---|---|---|
Rapid-Release | NaSH, Na2S | Immediate H2S generation; simple chemistry | Non-physiological bolus delivery; cytotoxicity |
Slow-Release | GYY4137, DATS | Sustained H2S release; improved kinetics | Non-targeted diffusion; limited mitochondrial accumulation |
Mitochondrially-Targeted | AP39, AP123 | Organelle-specific delivery (100-500× accumulation); optimized bioenergetic effects | Complex synthesis; bell-shaped dose responses |
Mitochondrial targeting addresses two convergent biological imperatives: the centrality of mitochondria in disease pathogenesis and the unique mechanisms of H2S action within this organelle.
Mitochondrial Dysfunction as a Pathogenic Nexus: In conditions ranging from Alzheimer's disease to myocardial infarction, mitochondrial compromise manifests as:
For instance, in Alzheimer's models, APP/PS1 neurons exhibit hyperpolarized mitochondrial membranes, increased fission, and mtDNA damage—abnormalities that precede neuronal death. Similarly, hyperglycemia-induced endothelial injury involves mitochondrial membrane hyperpolarization, leading to excess superoxide production [4] [8].
Mechanistic Basis for Mitochondrial H2S Delivery: AP39's therapeutic rationale stems from H2S actions that specifically counter mitochondrial dysfunction:
Table 3: Mitochondrial Pathologies Addressed by Targeted H2S Delivery
Disease Context | Mitochondrial Defect | AP39's Mitigating Action | Experimental Evidence |
---|---|---|---|
Alzheimer's Disease | ↓ATP production; ↑ROS; ↑mtDNA damage | Restores bioenergetics; ↓ROS; protects mtDNA | 100 nM increased ATP by 2.3-fold in APP/PS1 neurons [8] |
Diabetic Complications | Hyperglycemia-induced ↑mitochondrial membrane potential | Normalizes membrane potential; ↓superoxide | 30-100 nM reduced hyperpolarization in endothelial cells [4] |
Ischemic Injury | Ischemia-induced ↓complex IV activity; ↑oxidative stress | Maintains electron transport; ↓lipid peroxidation | Reduced infarct size by 40% in myocardial models [1] |
Preeclampsia | Placental hypoxia → ↑ROS → ↑sFLT1 | ↓ROS; ↓HIF-1α stabilization; ↓sFLT1 | 50 µM reduced oxidative stress in hypoxic trophoblasts [5] |
The subcellular precision of AP39 thus transforms H2S from a broadly active gasotransmitter into a mechanistically focused therapeutic agent. By concentrating its action at the epicenter of oxidative damage—the mitochondrial matrix—AP39 achieves cytoprotective effects at concentrations (nanomolar) orders of magnitude lower than untethered donors (micromolar to millimolar) [4] [9]. This pharmacological advantage underpins its research utility across diverse models of organ injury.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1